

Application of Hexamethylenediamine (HMDA) in CO2 Capture Technologies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Hexamethylenediamine	
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Introduction

Hexamethylenediamine (HMDA) is a promising aliphatic diamine for post-combustion CO2 capture due to its high CO2 absorption capacity and rapid reaction kinetics. Its molecular structure, featuring two primary amine groups separated by a flexible hexyl chain, allows for efficient capture of CO2, primarily through the formation of carbamates. This document provides detailed application notes on the use of HMDA and its blends in CO2 capture technologies, along with protocols for key experiments to evaluate its performance. While HMDA shows promise, its high viscosity and the energy required for regeneration are factors that are actively being addressed through blending with other amines and process optimization. [1][2]

Physicochemical Properties of Aqueous HMDA Solutions

The performance of HMDA in CO2 capture is influenced by its physicochemical properties. The density and viscosity of aqueous HMDA solutions are crucial for designing and modeling absorption columns and for heat and mass transfer calculations. These properties are dependent on both the concentration of HMDA and the temperature.



Table 1: Physicochemical Properties of Aqueous HMDA Solutions

Property	Concentration (mass%)	Temperature (°C)	Value
Density	5 - 30	30 - 60	Decreases linearly with increasing temperature.
Viscosity	5 - 30	30 - 60	Increases with increasing concentration and decreases with increasing temperature.

Note: Specific values for density and viscosity can be found in the cited literature and are often presented in graphical or correlated forms.

CO2 Capture Performance of HMDA and its Blends

HMDA can be used as a primary absorbent or as an activator in blended amine solvents to enhance the overall CO2 capture performance.

CO2 Absorption Capacity

The CO2 loading capacity, typically expressed as moles of CO2 absorbed per mole of amine, is a key performance indicator.

Table 2: CO2 Absorption Capacity of HMDA and its Blends



Solvent System	HMDA Concentrati on	Other Component s & Concentrati on	Temperatur e (°C)	CO2 Partial Pressure (kPa)	CO2 Loading (mol CO2/mol amine)
Aqueous HMDA	30 mass%	-	30.15	15	1.23
Aqueous HMDA	10 - 30 mass%	-	30 - 60	1 - 100	Varies with conditions
HMDA + Sodium Glycinate (SG)	5 - 15 mass%	SG to make total amine 30 mass%	40 - 60	-	Enhanced compared to aqueous SG
HMDA + 2- Dimethylamin oethanol (DMAE)	0.20 mole fraction	DMAE to make total conc. 1 mol/L	25.15	25.33	1.2174
Piperazine (PZ) + HMDA	2 m HMDA	6 m PZ	-	-	Moderate capacity

Reaction Kinetics

The rate of reaction between CO2 and HMDA is significantly faster than that of conventional amines like monoethanolamine (MEA).

Table 3: Reaction Kinetics of HMDA in CO2 Absorption



Solvent System	HMDA Concentration	Temperature (°C)	Second-Order Rate Constant (k2) (m³ kmol ⁻¹ s ⁻¹)	Activation Energy (kJ/mol)
Aqueous HMDA	5, 10, 20, 30 mass%	30	41,703	27.6
Aqueous HMDA	-	35	62,984	34.9

Regeneration Performance

The energy required to regenerate the solvent by desorbing the captured CO2 is a critical factor for the economic viability of the process.

Table 4: Regeneration Performance of HMDA Blends

Solvent System	HMDA Concentr ation	Other Compone nts & Concentr ation	Regenera tion Temperat ure (°C)	Cyclic Capacity (mol CO2/L solution)	Heat Duty (kJ/mol CO2)	Regenera tion Efficiency (%)
HMDA + DMAE	-	3 mol/L total concentrati on	120.15	1.5951	131.24	60.47

Experimental Protocols

Protocol 1: Determination of CO2 Absorption Capacity (Vapor-Liquid Equilibrium)

This protocol describes the measurement of CO2 solubility in an aqueous HMDA solution using a static equilibrium cell.

Materials:



- Hexamethylenediamine (reagent grade)
- Deionized water
- High-purity CO2 and N2 gas cylinders
- Pressurized equilibrium cell with a magnetic stirrer, temperature and pressure sensors
- Vacuum pump
- Thermostatic bath
- Gas chromatograph (GC) or Total Inorganic Carbon (TIC) analyzer

Procedure:

- Prepare a known concentration of aqueous HMDA solution (e.g., 10-30 mass%).
- Accurately weigh and charge a specific amount of the HMDA solution into the equilibrium cell.
- Seal the cell and evacuate it using the vacuum pump to remove any residual air.
- Immerse the cell in a thermostatic bath set to the desired experimental temperature (e.g., 30-60 °C) and allow the solution to reach thermal equilibrium.
- Introduce a known amount of CO2 into the cell. The pressure inside the cell will increase.
- Turn on the magnetic stirrer to facilitate the absorption of CO2 into the liquid phase.
- Monitor the pressure inside the cell. The system is considered to have reached equilibrium when the pressure remains constant for an extended period (e.g., > 30 minutes).
- Record the final equilibrium pressure and temperature.
- Carefully withdraw a liquid sample from the cell for analysis.
- Determine the concentration of absorbed CO2 in the liquid sample using a TIC analyzer or by titration methods.



- Calculate the CO2 loading (mol CO2/mol amine) based on the liquid phase analysis and the initial amount of amine.
- Repeat steps 5-11 by introducing successive known amounts of CO2 to obtain a solubility curve at different partial pressures.

Protocol 2: Determination of Reaction Kinetics (Pseudo-First-Order Regime)

This protocol outlines the measurement of the CO2 absorption rate in a reaction calorimeter to determine the reaction kinetics.

Materials:

- Aqueous HMDA solution of known concentration
- High-purity CO2 gas
- Reaction calorimeter equipped with a stirrer, temperature and pressure sensors
- Thermostatic bath
- Data acquisition system

Procedure:

- Place a known volume of the aqueous HMDA solution into the reaction calorimeter.
- Seal the calorimeter and allow the solution to reach the desired temperature by circulating fluid from the thermostatic bath.
- Purge the gas phase of the calorimeter with N2 to remove any air.
- Introduce a known partial pressure of CO2 into the calorimeter.
- Start the stirrer at a constant speed to ensure a flat gas-liquid interface.
- Record the decrease in CO2 pressure over time as it is absorbed into the amine solution.



- Assuming a pseudo-first-order reaction with respect to CO2 (due to the large excess of amine), the overall observed rate constant (k_ov) can be determined from the initial slope of the natural logarithm of the CO2 partial pressure versus time plot.
- The second-order rate constant (k2) can then be calculated from k_ov and the known concentration of HMDA.
- Repeat the experiment at different temperatures to determine the activation energy of the reaction using the Arrhenius equation.

Protocol 3: Solvent Regeneration and Cyclic Capacity Measurement

This protocol describes a temperature swing absorption process to evaluate the regeneration efficiency and cyclic capacity of the HMDA solvent.

Materials:

- CO2-rich HMDA solution (from Protocol 1)
- Desorption setup consisting of a heated flask, a condenser, and a collection vessel for the released CO2.
- · Heating mantle or oil bath
- Temperature and pressure sensors

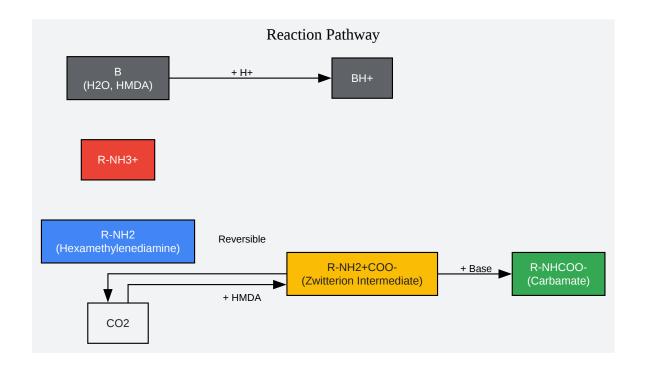
Procedure:

- Take a known amount of the CO2-rich HMDA solution and place it in the desorption flask.
- Heat the solution to the desired regeneration temperature (e.g., 110-130 °C) using the heating mantle.
- The absorbed CO2 will be released from the solution. Pass the released gas through a condenser to remove any water vapor.
- Collect and measure the volume of the released CO2.



- Continue heating until CO2 is no longer evolved.
- Cool the regenerated (CO2-lean) solution back to the absorption temperature.
- Analyze a sample of the lean solution to determine the residual CO2 loading.
- The cyclic capacity is the difference between the CO2 loading of the rich and lean solutions.
- The regeneration efficiency can be calculated as the ratio of the moles of CO2 released to the moles of CO2 initially absorbed.
- The regenerated solvent can be used for subsequent absorption-desorption cycles to assess its stability.

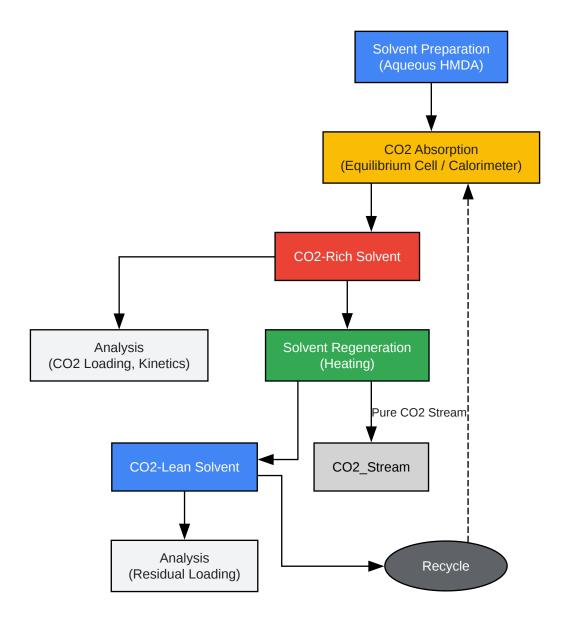
Visualizations



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Caption: Reaction mechanism of CO2 with Hexamethylenediamine.





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Caption: Experimental workflow for CO2 capture using HMDA.

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References

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